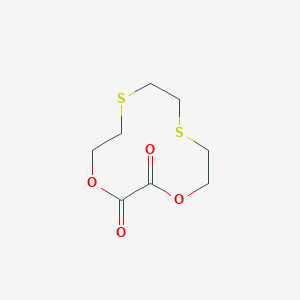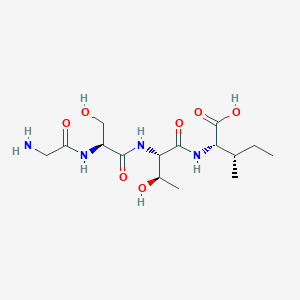![molecular formula C26H32N2O6 B12542042 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-50-1](/img/structure/B12542042.png)
4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with cyclohexyloxy and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves the nitration of a biphenyl precursor followed by the introduction of cyclohexyloxy groups. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The subsequent introduction of cyclohexyloxy groups can be performed using cyclohexanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control would be essential to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-diamino-1,1’-biphenyl.
Oxidation: Introduction of hydroxyl or carboxyl groups.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific binding properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and cyclohexyloxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s reactivity and binding properties. The biphenyl core provides a rigid framework that can interact with various biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): An aromatic diisocyanate used in the synthesis of polyurethanes.
4,4’-Methylenebis(cyclohexylamine): A diamine used in the production of epoxy resins and polyamides.
Uniqueness
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its combination of nitro and cyclohexyloxy groups on a biphenyl core. This structural arrangement provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
827340-50-1 |
|---|---|
Formule moléculaire |
C26H32N2O6 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-(cyclohexyloxymethyl)-4-[4-(cyclohexyloxymethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C26H32N2O6/c29-27(30)25-15-19(11-13-21(25)17-33-23-7-3-1-4-8-23)20-12-14-22(26(16-20)28(31)32)18-34-24-9-5-2-6-10-24/h11-16,23-24H,1-10,17-18H2 |
Clé InChI |
WLBOACBFHWWJOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCC2=C(C=C(C=C2)C3=CC(=C(C=C3)COC4CCCCC4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
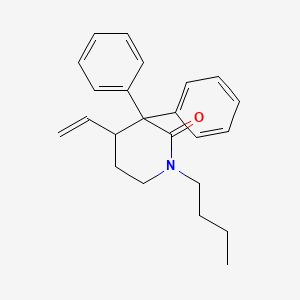
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)

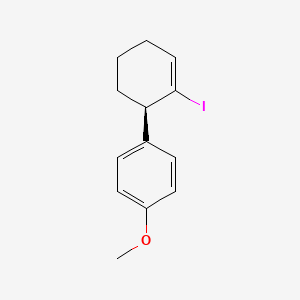
![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
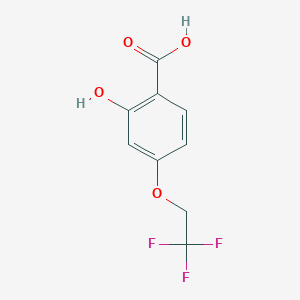
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)
![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
